molecular formula C8H18ClNO2 B6240096 rac-(3R,4S)-6,6-dimethylazepane-3,4-diol hydrochloride, cis CAS No. 2361679-53-8

rac-(3R,4S)-6,6-dimethylazepane-3,4-diol hydrochloride, cis

Cat. No.: B6240096
CAS No.: 2361679-53-8
M. Wt: 195.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4S)-6,6-dimethylazepane-3,4-diol hydrochloride, cis: is a synthetic organic compound characterized by its unique azepane ring structure with two hydroxyl groups in the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-6,6-dimethylazepane-3,4-diol hydrochloride, cis typically involves the following steps:

    Formation of the Azepane Ring: The initial step involves the cyclization of a suitable precursor to form the azepane ring. This can be achieved through intramolecular nucleophilic substitution reactions.

    Introduction of Hydroxyl Groups: The hydroxyl groups at the 3 and 4 positions are introduced via selective oxidation reactions. Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding alkane.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Halides, amines

Scientific Research Applications

Chemistry

In chemistry, rac-(3R,4S)-6,6-dimethylazepane-3,4-diol hydrochloride, cis is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.

Industry

In industry, this compound is used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-6,6-dimethylazepane-3,4-diol hydrochloride, cis involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with these targets, influencing their activity and function. The azepane ring structure provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-1-methylpyrrolidine-3,4-diol hydrochloride, cis
  • rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis

Uniqueness

rac-(3R,4S)-6,6-dimethylazepane-3,4-diol hydrochloride, cis is unique due to its azepane ring structure with two hydroxyl groups This configuration provides distinct chemical and physical properties compared to similar compounds, such as enhanced stability and specific reactivity patterns

Properties

CAS No.

2361679-53-8

Molecular Formula

C8H18ClNO2

Molecular Weight

195.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.